molecular formula C7H8BrNO B12962444 (2-Bromo-5-methylpyridin-4-yl)methanol

(2-Bromo-5-methylpyridin-4-yl)methanol

Cat. No.: B12962444
M. Wt: 202.05 g/mol
InChI Key: XNRZKYSMZAZDOZ-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and hydroxyl groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methylpyridin-4-yl)methanol typically involves the bromination of 2-methylpyridine followed by a hydroxylation step. One common method starts with 2-methylpyridine, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to form 2-bromo-5-methylpyridine. This intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 4-position, resulting in this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can efficiently produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Bromo-5-methylpyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.

    Industry: It is used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of (2-Bromo-5-methylpyridin-4-yl)methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-5-methylpyridin-2-yl)methanol: Similar structure but different position of the bromine and hydroxyl groups.

    5-Bromo-2-methylpyridin-3-amine: Contains an amine group instead of a hydroxyl group.

    2-Bromo-4-methylpyridine: Lacks the hydroxyl group .

Uniqueness

(2-Bromo-5-methylpyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of specialized compounds that require precise functional group placement .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(2-bromo-5-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H8BrNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3

InChI Key

XNRZKYSMZAZDOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CO)Br

Origin of Product

United States

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